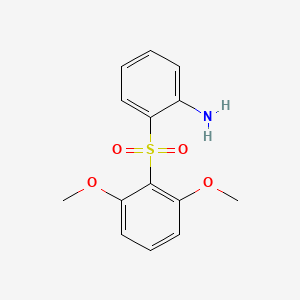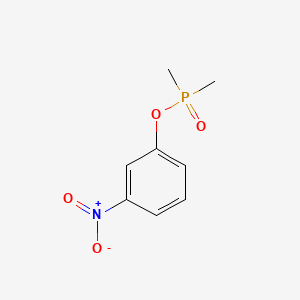![molecular formula C17H17F3OS B14595913 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene CAS No. 61166-78-7](/img/structure/B14595913.png)
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene is an organic compound that features a benzene ring substituted with a methyl group, a propylsulfanyl group, and a trifluoromethylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, including:
Formation of the Propylsulfanyl Group: This can be achieved by reacting a suitable thiol with a propyl halide under basic conditions.
Introduction of the Trifluoromethylphenoxy Group: This step might involve a nucleophilic aromatic substitution reaction where a trifluoromethylphenol reacts with a halogenated benzene derivative.
Final Assembly: The final compound is assembled by coupling the intermediate products under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
科学研究应用
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenyl]benzene: Similar structure but without the oxygen atom in the phenoxy group.
1-Methyl-2-(propylsulfanyl)-4-[4-(fluoromethyl)phenoxy]benzene: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene is unique due to the presence of the trifluoromethyl group, which can impart distinct chemical and physical properties such as increased lipophilicity and metabolic stability.
属性
CAS 编号 |
61166-78-7 |
|---|---|
分子式 |
C17H17F3OS |
分子量 |
326.4 g/mol |
IUPAC 名称 |
1-methyl-2-propylsulfanyl-4-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C17H17F3OS/c1-3-10-22-16-11-15(7-4-12(16)2)21-14-8-5-13(6-9-14)17(18,19)20/h4-9,11H,3,10H2,1-2H3 |
InChI 键 |
KPFGQUWBKVKCQG-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



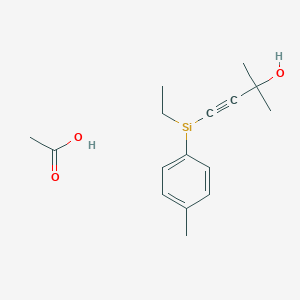



![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
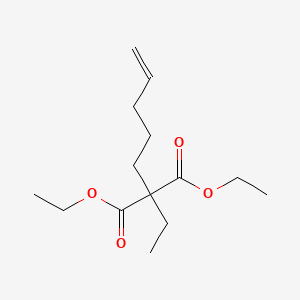
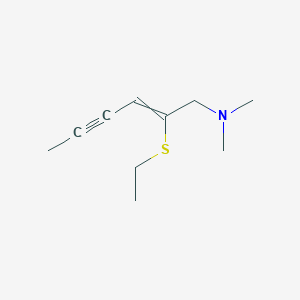
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)


